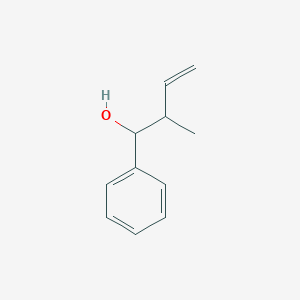
2-甲基-1-苯基丁-3-烯-1-醇
描述
2-Methyl-1-phenylbut-3-en-1-ol is a chemical compound with the molecular formula C11H14O . It is also known by other names such as 3-Phenyl-1-butene-3-ol, α-Ethenyl-α-methylbenzenemethanol, and 2-hydroxy-2-phenyl-3-butene .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-phenylbut-3-en-1-ol can be represented as a 2D Mol file or a computed 3D SD file . These files provide a visual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
2-Methyl-1-phenylbut-3-en-1-ol has a boiling point of 228.81°C, a density of 1.0095, and a refractive index of 1.5277 . Its acidity coefficient (pKa) is predicted to be 13.68±0.29 .科学研究应用
制备和光解:Blunt 等人(1983 年)表明,仔细选择反应条件可以产生各种芳基-3-甲基-3-苯基丁-1-醇。这些化合物的延长光解产生了 4-芳基-2-甲基-3-苯基丁-1-烯,证明了该化合物在化学合成中的效用 (Blunt、Coxon、Robinson 和 Schuyt,1983).
晶体结构和表征:Patil 等人(2012 年)研究了相关化合物的晶体结构,重点介绍了分子内氢键和不同的热性质。这项研究有助于理解类似化合物的结构和热行为 (Patil, González-Flores, Medina, Vohs, Dever, Popp, Stentzel, Pineda, Montero 和 Fahlman,2012).
香料应用:Scognamiglio 等人(2012 年)将 3-甲基-1-苯基丁-2-醇(一种相关化合物)确定为一种安全的香料成分,毒性最小。这意味着类似化合物在香料工业中的潜在应用 (Scognamiglio, Jones, Letizia 和 Api,2012).
聚合研究:Pineda 等人(1993 年)研究了 2-甲基-4-苯基丁-1-烯-3-炔的聚合,证明了通过操纵分子结构来创建具有独特性质的聚合物的潜力 (Pineda, Salcedo, Río 和 Ogawa,1993).
酶促合成:Fisher 等人(2000 年)表明,灰松针中的甲基丁烯醇合酶催化了二甲烯丙基二磷酸盐合成甲基丁烯醇。这表明该化合物在天然生化过程中的作用以及在生物技术中的潜在应用 (Fisher, Baker, Greenberg 和 Fall,2000).
属性
IUPAC Name |
2-methyl-1-phenylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSYQCLRLSWCDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341284 | |
| Record name | 2-Methyl-1-phenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-phenylbut-3-en-1-ol | |
CAS RN |
122332-13-2 | |
| Record name | 2-Methyl-1-phenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


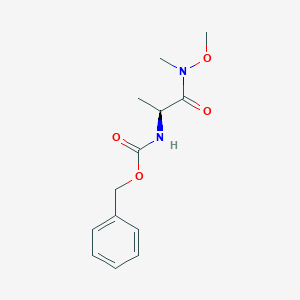
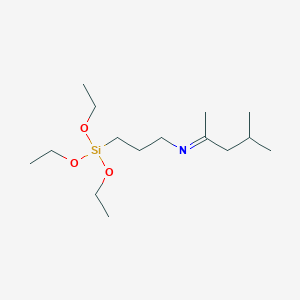
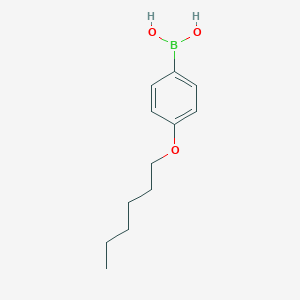
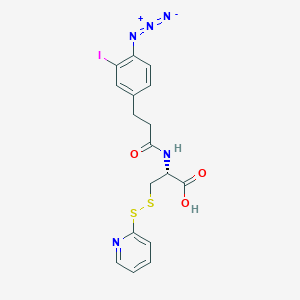
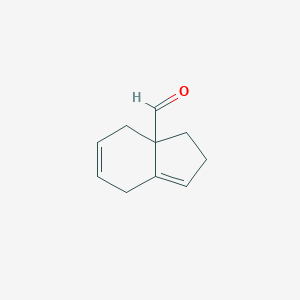
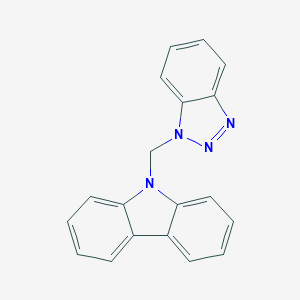
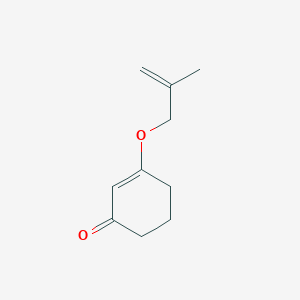
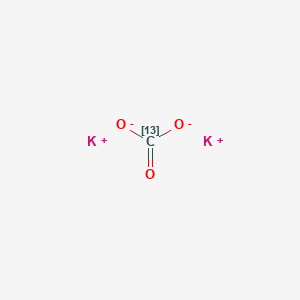
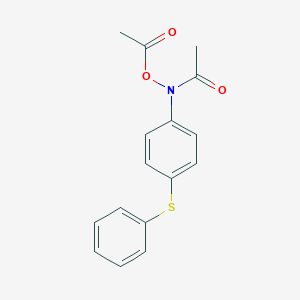
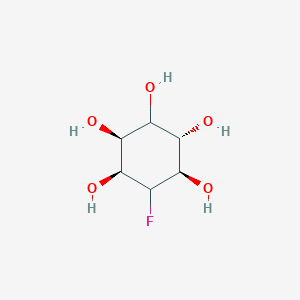
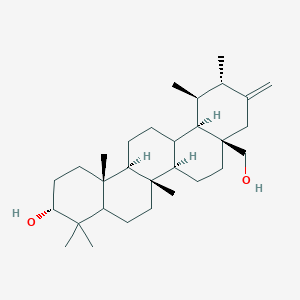
![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)
![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)